Acetonedicarboxylic acid anhydride

Description

Structure

3D Structure

Properties

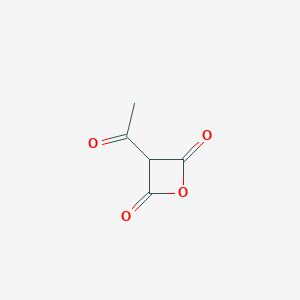

Molecular Formula |

C5H4O4 |

|---|---|

Molecular Weight |

128.08 g/mol |

IUPAC Name |

3-acetyloxetane-2,4-dione |

InChI |

InChI=1S/C5H4O4/c1-2(6)3-4(7)9-5(3)8/h3H,1H3 |

InChI Key |

ZZDVARHNYQAWQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=O)OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Acetonedicarboxylic Acid Anhydride (CAS 10521-08-1): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Acetonedicarboxylic acid anhydride (B1165640), with the CAS number 10521-08-1, is a highly reactive and versatile cyclic anhydride. Its chemical structure, featuring a six-membered ring with two carbonyl groups and an ether linkage, makes it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in the realm of pharmaceutical research and drug development.

Chemical and Physical Properties

Acetonedicarboxylic acid anhydride is a white to off-white crystalline solid. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 10521-08-1 | [1] |

| Molecular Formula | C₅H₄O₄ | [2] |

| Molecular Weight | 128.08 g/mol | [2] |

| Melting Point | 134-138 °C (decomposes) | [1] |

| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.472 g/cm³ | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water and ethanol | [3] |

Experimental Protocols

Synthesis of Acetonedicarboxylic Acid (Precursor)

The most common and well-established method for the synthesis of acetonedicarboxylic acid is the dehydration and decarboxylation of citric acid using fuming sulfuric acid.

Materials:

-

Citric acid (anhydrous, finely powdered)

-

Fuming sulfuric acid (20% SO₃)

-

Ice

-

Ethyl acetate (B1210297)

Procedure: [4]

-

In a 5-liter round-bottom flask equipped with a mechanical stirrer and placed in a robust ice-salt bath, add 3 kg of fuming sulfuric acid.

-

Cool the acid to -5 °C with efficient stirring.

-

Gradually add 700 g of finely powdered citric acid, ensuring the temperature does not exceed 0 °C during the first half of the addition and 10 °C during the second half. This addition typically takes 3-4 hours.

-

Continue stirring until all the citric acid has dissolved.

-

Once the initial vigorous reaction subsides, allow the reaction mixture to warm to approximately 30 °C and maintain this temperature until the foaming ceases.

-

Cool the mixture back down to 0 °C using an ice-salt bath.

-

Slowly and carefully add 2.4 kg of crushed ice in portions, maintaining the temperature below 10 °C for the first third of the ice addition, after which the temperature can be allowed to rise to 25-30 °C.

-

After all the ice has been added (approximately 2 hours), cool the mixture to 0 °C again.

-

Rapidly filter the crystalline precipitate through a funnel with a filter plate. Press the crystals firmly to remove as much of the sulfuric acid as possible.

-

Transfer the crude acetonedicarboxylic acid to a beaker and wash by stirring with 200-250 mL of ethyl acetate to form a thick paste.

-

Filter the purified crystals and suck them dry. Repeat the ethyl acetate wash if a product completely free of sulfuric acid is required.

-

The yield of nearly dry acetonedicarboxylic acid is typically between 450-475 g (85-90%). The product should be used immediately or stored in a desiccator as it is unstable.

Synthesis of this compound

Acetonedicarboxylic acid can be readily converted to its anhydride using a dehydrating agent such as acetic anhydride.

Materials: [1]

-

Acetonedicarboxylic acid

-

Acetic anhydride

-

Diethyl ether

Procedure: [1]

-

Cool 350 mL of acetic anhydride to 0 °C in a flask with vigorous stirring.

-

Slowly add 200 g (1.37 mol) of acetonedicarboxylic acid over a period of 30 minutes.

-

Continue stirring the mixture for 3 hours at 0 °C.

-

Filter the resulting white solid precipitate.

-

Wash the solid with 100 mL of diethyl ether.

-

Dry the product under vacuum at 50 °C for 3 hours to obtain this compound. The typical yield is around 149 g, with a melting point of 134-136 °C.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, primarily due to its ability to participate in condensation reactions to form complex heterocyclic structures.[5]

Robinson Tropinone (B130398) Synthesis

One of the most notable applications of acetonedicarboxylic acid and its derivatives is in the Robinson tropinone synthesis, a classic example of a biomimetic, one-pot reaction for the preparation of the tropane (B1204802) alkaloid skeleton found in drugs like atropine (B194438) and cocaine.[2]

Experimental Protocol (Conceptual, adapted from the use of acetonedicarboxylic acid): [6]

Materials:

-

Succindialdehyde

-

This compound

-

Calcium carbonate (precipitated)

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

-

Piperonal (for derivatization and yield determination)

Procedure:

-

A solution of succindialdehyde is mixed with an aqueous solution of acetonedicarboxylic acid. Precipitated calcium carbonate is added in excess to act as a buffer.[6]

-

The mixture is cooled in an ice-water bath, and a solution of methylamine in water is gradually added.[6]

-

The reaction is allowed to proceed for several days.

-

The solution is then acidified with hydrochloric acid and concentrated under vacuum.

-

The residue is made alkaline with sodium hydroxide and the tropinone is isolated by steam distillation.[6]

-

For yield determination, the tropinone can be converted to its dipiperonylidene derivative by reaction with piperonal.[6]

dot

Caption: Robinson Tropinone Synthesis Workflow.

Weiss-Cook Reaction

The Weiss-Cook reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester to produce cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[7] While the ester is more commonly used, the anhydride can serve as a precursor to the reactive species in situ. This reaction is valuable for constructing complex polycyclic frameworks found in some natural products and drug candidates.

Intermediate for Other Pharmaceuticals

Acetonedicarboxylic acid is a known intermediate in the synthesis of several drugs, including:

-

Zomepirac Sodium: An anti-inflammatory agent.[8]

-

Strontium Ranelate: A drug used to treat osteoporosis.[8][9] The synthesis of ranelic acid, the organic component of strontium ranelate, can utilize intermediates derived from acetonedicarboxylic acid.[9]

-

Rosuvastatin: A statin drug, where 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride, a derivative, is a key intermediate.[1]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is sensitive to moisture and heat. Store in a cool, dry place under an inert atmosphere.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.

Conclusion

This compound (CAS 10521-08-1) is a pivotal reagent in organic synthesis, offering an efficient route to a variety of complex molecular architectures. Its utility in the synthesis of tropane alkaloids and as a precursor for other pharmaceutical agents underscores its importance for researchers and professionals in drug discovery and development. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Tropinone - Wikipedia [en.wikipedia.org]

- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 1,3-Acetonedicarboxylic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Acetonedicarboxylic acid anhydride (B1165640), also known as 2H-Pyran-2,4,6(3H,5H)-trione or β-ketoglutaric anhydride, is a heterocyclic organic compound.[1] It serves as a crucial intermediate and building block in various chemical syntheses.[1][2][3] Its applications are prominent in the manufacturing of pharmaceuticals and agrochemicals, as well as in polymer and resin production where it acts as a crosslinking agent.[1][3] This document provides a comprehensive overview of its physicochemical properties, supported by experimental protocols and logical diagrams to facilitate its use in research and development.

Physicochemical Properties

The key physicochemical properties of 1,3-Acetonedicarboxylic acid anhydride are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical environments and for designing synthetic routes and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 10521-08-1 | [1][2][4] |

| Molecular Formula | C₅H₄O₄ | [1] |

| Molecular Weight | 128.08 g/mol | [1][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 138-140 °C (with decomposition) | [1][2] |

| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.472 g/cm³ | [1][2] |

| Solubility | Soluble in water and ethanol. | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1][2] |

Experimental Protocols

Detailed methodologies are critical for the accurate determination of physicochemical properties. Below are standard protocols for key experimental procedures.

A general method for synthesizing the anhydride involves the dehydration of 1,3-acetonedicarboxylic acid.[4]

-

Procedure: 1,3-Acetonedicarboxylic acid (0.27 mol) is slowly added to a cooled (0 °C) mixture of acetic acid (60 mL) and acetic anhydride (43 mL).[4]

-

Reaction Conditions: The reaction is conducted with continuous stirring, ensuring the temperature does not exceed 10 °C.[4]

-

Observation: As the 1,3-acetonedicarboxylic acid dissolves, a light yellow precipitate of the anhydride gradually forms.[4]

The melting point is a crucial indicator of purity.[6][7] The capillary method using a Thiele tube or a digital melting point apparatus is standard.[6][7]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube sealed at one end.[6][7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is placed in a heating bath (e.g., a Thiele tube with high-boiling point oil) or a melting point apparatus.[6][7]

-

Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[6][7] The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.[6][9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[7]

Solubility tests provide insights into the polarity and potential solvent systems for reactions and formulations.

-

Qualitative Procedure:

-

Quantitative Methods: For precise solubility measurement, techniques like the shake-flask method followed by HPLC analysis can be employed.[12] An excess amount of the solid is equilibrated with the solvent, and the concentration of the dissolved compound in the supernatant is then determined.[12]

Visualizations

To better illustrate the chemical relationships and experimental processes, the following diagrams are provided.

Caption: Synthesis of the anhydride from its parent dicarboxylic acid.

Caption: Workflow for characterizing a chemical compound.

Caption: Reversion of the anhydride to the acid via hydrolysis.

References

- 1. Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | lookchem [lookchem.com]

- 2. Custom 1,3-acetonedicarboxylic acid anhydride CAS No.:10521-08-1 [qinmuchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]

- 5. Acetonedicarboxylic acid anhydride | C5H4O4 | CID 54573794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acetonedicarboxylic Acid Anhydride (C₅H₄O₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonedicarboxylic acid anhydride (B1165640), with the molecular formula C₅H₄O₄, is a highly reactive cyclic dione (B5365651) anhydride that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and polymer industries, where it functions as a key intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and reactivity of acetonedicarboxylic acid anhydride. It details established experimental protocols for its preparation and its application in notable chemical transformations, including the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction. Furthermore, this guide explores its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). While direct biological signaling pathways for this compound have not been extensively characterized, its importance in drug development is underscored by its role in creating therapeutically relevant compounds.

Molecular Properties and Characterization

This compound, also known by its IUPAC name 2H-Pyran-2,4,6(3H,5H)-trione, is a cyclic organic compound. Its key physical and chemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point, which may be attributed to differences in purity or experimental conditions during measurement.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₄ | [1] |

| Molecular Weight | 128.08 g/mol | [1] |

| IUPAC Name | 2H-Pyran-2,4,6(3H,5H)-trione | [1] |

| CAS Number | 10521-08-1 | [1] |

| Melting Point | 125-128 °C or 138-140 °C (decomposes) | [1] |

| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.472 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in water and ethanol. | [1] |

| Appearance | White crystalline powder | [1] |

Spectroscopic Data

While a comprehensive public database of spectra for this compound is limited, some data has been reported:

-

¹H NMR (DMSO-d₆): δ 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H).

-

GC-MS: m/z 128.01 (calculated for C₅H₄O₄), found 128.1.

Based on the structure and the typical spectroscopic features of anhydrides, the following characteristics are expected:

-

¹³C NMR: Resonances for the carbonyl carbons are expected in the range of 160-180 ppm. The methylene (B1212753) carbons would appear further upfield.

-

Infrared (IR) Spectroscopy: Anhydrides typically exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching. For a cyclic anhydride, these are expected in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹.[2][3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the dehydration of its corresponding acid, acetonedicarboxylic acid (also known as 3-oxoglutaric acid).

Synthesis of Acetonedicarboxylic Acid from Citric Acid

Acetonedicarboxylic acid is most commonly prepared by the decarbonylation and dehydration of citric acid using fuming sulfuric acid (oleum).[4][5]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a flask equipped with a mechanical stirrer is charged with fuming sulfuric acid (20% SO₃). The flask is cooled in an ice-salt bath to -5 °C.

-

Addition of Citric Acid: Finely powdered anhydrous citric acid is added portion-wise to the stirred, cooled sulfuric acid, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm gradually. A vigorous evolution of carbon monoxide will occur. The temperature is maintained around 30 °C until gas evolution ceases.

-

Work-up: The reaction mixture is cooled back to 0 °C, and crushed ice is slowly added, keeping the temperature below 30 °C.

-

Isolation: The precipitated acetonedicarboxylic acid is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.[4][5]

References

Synonyms for Acetonedicarboxylic acid anhydride (e.g., 2H-Pyran-2,4,6(3H,5H)-trione)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acetonedicarboxylic acid anhydride (B1165640), a versatile reagent in organic synthesis. The document covers its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to the pharmaceutical industry.

Nomenclature and Synonyms

Acetonedicarboxylic acid anhydride is a cyclic organic compound. It is systematically named 2H-Pyran-2,4,6(3H,5H)-trione . Other common synonyms include:

The Chemical Abstracts Service (CAS) registry number for this compound is 10521-08-1 .[1][2][3][4][5][7]

Physicochemical Properties

This compound is a white crystalline solid.[2] It is a reactive compound often used as an intermediate in various chemical syntheses.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₄O₄ | [2][6] |

| Molecular Weight | 128.08 g/mol | [2][6] |

| Melting Point | 138-140 °C (with decomposition) | [1][2][3] |

| Boiling Point | 354.9 °C at 760 mmHg | [2] |

| Density | 1.472 g/cm³ | [2] |

| Flash Point | 165.4 °C | [2] |

| Refractive Index | 1.487 | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Experimental Protocols

A common laboratory-scale synthesis of this compound involves the dehydration of acetonedicarboxylic acid using acetic anhydride.[4]

Materials:

-

1,3-Acetonedicarboxylic acid (40 g, 0.27 mol)[4]

-

Acetic acid (60 mL)[4]

-

Acetic anhydride (43 mL)[4]

-

Glacial acetic acid (for washing)[4]

-

Benzene (for washing)[4]

Procedure:

-

A mixed solution of 60 mL of acetic acid and 43 mL of acetic anhydride is cooled to 0 °C.[4]

-

40 g (0.27 mol) of 1,3-acetonedicarboxylic acid is slowly added to the cooled solution with continuous stirring.[4]

-

The reaction temperature is strictly controlled to not exceed 10 °C.[4]

-

As the 1,3-acetonedicarboxylic acid dissolves, a light yellow precipitate of the anhydride gradually forms.[4]

-

After 3 hours of reaction, the product is separated by filtration.[4]

-

The collected solid is washed sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.[4]

-

The resulting white powder is dried under high vacuum to yield approximately 30 g (86% yield) of 1,3-acetonedicarboxylic anhydride.[4]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds.[1] Its high reactivity makes it a key intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[1][2]

Key Applications Include:

-

Pharmaceutical Intermediate: It plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

-

Organic Synthesis: It serves as a fundamental component in constructing complex molecular structures.[1][2]

-

Polymer and Resin Production: It is utilized as a crosslinking agent to enhance the mechanical properties of polymers.[1][2]

-

Agrochemical Manufacturing: It is an important intermediate in the development of new pesticides and crop protection agents.[1][2]

Visualization of Synthetic Pathway

The synthesis of this compound from its corresponding diacid is a straightforward dehydration reaction. This process can be visualized as a logical workflow.

Caption: Workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. Custom 1,3-acetonedicarboxylic acid anhydride CAS No.:10521-08-1 [qinmuchem.com]

- 4. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | C5H4O4 | CID 54573794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 10521-08-1 Cas No. | 1,3-Acetonedicarboxylic acid anhydride | Apollo [store.apolloscientific.co.uk]

Spectroscopic and Synthetic Profile of Acetonedicarboxylic Acid Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and synthesis of acetonedicarboxylic acid anhydride (B1165640) (CAS No: 10521-08-1), a valuable intermediate in organic synthesis. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral data based on established principles of NMR, IR, and mass spectrometry, alongside general experimental protocols for obtaining such data.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the chemical structure of acetonedicarboxylic acid anhydride and known spectroscopic correlations. These values should be considered as estimations and may differ from experimental results.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | Singlet | 4H | -CH₂- |

Prediction Basis: The methylene (B1212753) protons (-CH₂-) are chemically equivalent and are adjacent to carbonyl groups, which deshield them, leading to a predicted chemical shift in the range of 3.5-4.0 ppm. The absence of adjacent protons would result in a singlet.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is also predicted to show a small number of signals due to molecular symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 170 | C=O (Anhydride) |

| ~200 - 210 | C=O (Ketone) |

| ~45 - 55 | -CH₂- |

Prediction Basis: Carbonyl carbons in cyclic anhydrides typically resonate in the 160-180 ppm range. The ketone carbonyl is expected at a higher chemical shift, generally above 200 ppm. The methylene carbons, being attached to electron-withdrawing carbonyl groups, are predicted to appear in the 45-55 ppm range.[1]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of a cyclic anhydride is characterized by two distinct carbonyl stretching frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1870 - 1845 | Strong | C=O Symmetric Stretch (Anhydride) |

| ~1800 - 1775 | Stronger | C=O Asymmetric Stretch (Anhydride) |

| ~1720 - 1700 | Strong | C=O Stretch (Ketone) |

| ~1300 - 1000 | Medium | C-O Stretch |

Prediction Basis: Cyclic anhydrides exhibit two carbonyl stretching bands due to symmetric and asymmetric vibrations; for a saturated cyclic anhydride, these are expected in the ranges of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹, with the lower frequency band being more intense.[2][3] The ketone carbonyl stretch is anticipated around 1715 cm⁻¹.[4]

Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Ratio | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 84 | [M - CO₂]⁺ |

| 56 | [M - CO₂ - CO]⁺ or [C₃H₄O]⁺ |

| 42 | [C₂H₂O]⁺ (Ketene) |

Prediction Basis: The molecular weight of this compound (C₅H₄O₄) is 128.08 g/mol .[5] A common fragmentation pathway for anhydrides is the loss of CO₂ followed by the loss of CO.[6][7] The formation of acylium ions is also a prominent feature in the mass spectra of anhydrides.

Synthesis of this compound

This compound is typically synthesized from 1,3-acetonedicarboxylic acid through dehydration. A general procedure involves the following steps:

-

Reaction Setup: 1,3-acetonedicarboxylic acid is added to a mixture of acetic acid and acetic anhydride at a low temperature (e.g., 0 °C).[5]

-

Reaction: The mixture is stirred continuously while maintaining a controlled low temperature (not exceeding 10 °C). A precipitate of the anhydride gradually forms.[5]

-

Isolation: After several hours, the product is isolated by filtration.[5]

-

Purification: The collected solid is washed with glacial acetic acid and then with a non-polar solvent like benzene (B151609) to remove impurities.[5]

-

Drying: The final product is dried under vacuum to yield the pure this compound.[5]

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, since the compound may be reactive in other solvents). The solution should be transferred to a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Chemical shifts are typically referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in the vacuum of the instrument to induce vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

-

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[8]

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation using various spectroscopic techniques.

Caption: Workflow from Synthesis to Spectroscopic Analysis.

References

- 1. acdlabs.com [acdlabs.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uni-saarland.de [uni-saarland.de]

Acetonedicarboxylic Acid Anhydride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acetonedicarboxylic acid anhydride (B1165640) (CAS No. 10521-08-1), also known as 3-oxoglutaric anhydride, is a reactive chemical intermediate widely utilized in organic synthesis. Its applications span the creation of pharmaceuticals, agrochemicals, and polymers, where it serves as a critical building block for complex molecular architectures.[1][2] However, its utility is intrinsically linked to its reactivity, which also dictates its stability and necessitates specific handling and storage protocols. This guide provides an in-depth overview of the stability profile and recommended storage conditions for acetonedicarboxylic acid anhydride to ensure its integrity for research and development applications.

Chemical Stability

This compound is susceptible to degradation, primarily through hydrolysis and thermal decomposition. The presence of moisture is particularly detrimental, leading to the opening of the anhydride ring to form the parent acetonedicarboxylic acid. This acid is itself unstable and can further decompose, especially when heated or in the presence of impurities.[3]

One anecdotal report from a chemist indicated that after synthesis, storing the compound in a jar at room temperature for even a few hours resulted in its decomposition into a "yellow mess" accompanied by pressure buildup, suggesting the evolution of gases such as carbon dioxide and acetone (B3395972).[3] This underscores its instability under ambient, non-controlled conditions. The reaction with acetic anhydride is used to synthesize various derivatives, indicating its reactivity.[4]

Summary of Stability Observations

| Condition | Observation | Inferred Stability | Source(s) |

| Ambient Temperature (Room Temp) | Decomposes within hours; turns into a "yellow mess" with pressure buildup. | Highly Unstable | [3] |

| Presence of Moisture/Water | Decomposes when moist; hydrolyzes to form the parent acid, which is also unstable. | Highly Unstable | [5] |

| Elevated Temperature | Decomposes at its melting point (138-140°C). | Unstable | [2] |

| Dry, Refrigerated, Inert Atmosphere | Recommended storage condition, implying stability under these parameters. | Stable | [2][6][7] |

Recommended Storage and Handling

Proper storage is critical to preserve the purity and reactivity of this compound. The primary goals are to exclude moisture and to maintain a low temperature to prevent thermal decomposition.

Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C (Refrigerated).[2] Some sources suggest freezer storage.[8] | To minimize thermal decomposition. | [2][7][9] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon).[2][7] | To prevent hydrolysis from atmospheric moisture. | [2][7] |

| Container | Tightly closed container. | To prevent ingress of moisture and air. | [5][6][7] |

| Location | Dry, well-ventilated area. | To ensure a low-humidity environment and dissipate any potential off-gassing. | [6][7] |

| Incompatible Materials | Acids, Bases, Strong Oxidizing Agents, Alkaline materials, Reducing Agents. | To prevent vigorous and potentially hazardous reactions. | [7][9] |

Handling Precautions

-

Work under a fume hood to avoid inhalation.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, and eye protection.[7][8][10]

-

Avoid dust formation.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Wash hands and any exposed skin thoroughly after handling.[7][8]

Decomposition Pathway

The primary decomposition pathway for this compound in the presence of moisture is hydrolysis. This process involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of acetonedicarboxylic acid. The resulting acid is thermally unstable and readily undergoes decarboxylation to yield acetone and two molecules of carbon dioxide.

Caption: Decomposition pathway of this compound.

General Experimental Workflow for Stability Assessment

No specific experimental protocols for the stability testing of this compound were found in the search results. However, a general workflow for assessing the stability of a reactive chemical intermediate would follow the logical steps outlined below. This process is designed to identify degradation products and establish optimal storage conditions.

Caption: General workflow for chemical stability assessment.

This systematic approach allows researchers to quantify the degradation rate under various environmental stresses and to confidently define storage conditions that ensure the long-term integrity of the compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | lookchem [lookchem.com]

- 3. Sciencemadness Discussion Board - The unfindable reference for Acetone Dicarboxylic Acid Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Reactions of acetonedicarboxylic anhydride (tetrahydropyrantrione) and its mono- and di-acetyl derivatives with amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Custom 1,3-acetonedicarboxylic acid anhydride CAS No.:10521-08-1 [qinmuchem.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 1,3-Acetonedicarboxylic acid - Safety Data Sheet [chemicalbook.com]

Health and Safety Technical Guide: Acetonedicarboxylic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification

| Property | Value |

| Chemical Name | Acetonedicarboxylic acid anhydride (B1165640) |

| Synonyms | 2H-Pyran-2,4,6(3H,5H)-trione, 1,3-Acetonedicarboxylic anhydride |

| CAS Number | 10521-08-1 |

| Molecular Formula | C₅H₄O₄ |

| Molecular Weight | 128.08 g/mol [1] |

| Chemical Structure | (Depiction of the chemical structure) |

Hazard Identification and Classification

Acetonedicarboxylic acid anhydride is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Data

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.

Handling and Storage

| Aspect | Guideline |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage is under an inert atmosphere at 2-8°C. |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | A well-ventilated laboratory with a chemical fume hood is essential. |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. |

| Respiratory Protection | For operations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 138-140 °C (decomposes) |

| Solubility | Information not readily available. |

Stability and Reactivity

-

Reactivity: Reacts with strong oxidizing agents and strong bases.

-

Chemical Stability: Stable under recommended storage conditions.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, standardized OECD guidelines for testing chemical substances can be adapted.

Example: In Vitro Skin Irritation Test (based on OECD Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis model.

-

Test System: A validated reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure: a. Prepare the test chemical. For a solid like this compound, it would typically be applied as a fine powder or dissolved in a suitable solvent. b. Apply a defined amount of the test chemical to the surface of the tissue model. c. Expose the tissue to the chemical for a specified period (e.g., 60 minutes). d. After exposure, rinse the tissue to remove the test chemical. e. Incubate the tissue for a post-exposure period (e.g., 42 hours). f. Assess cell viability using a quantitative method, such as the MTT assay.

-

Data Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.

Visualizations

Caption: Hazard response workflow for this compound exposure.

Caption: Simplified workflow for the synthesis of this compound.

References

A Technical Guide to the Historical Synthesis of Acetonedicarboxylic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of acetonedicarboxylic acid anhydride (B1165640). It details the foundational discovery and subsequent evolution of synthetic protocols, presenting key quantitative data, detailed experimental procedures, and visual representations of the synthetic workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

Acetonedicarboxylic acid, also known as 3-oxoglutaric acid, is a versatile dicarboxylic acid first isolated by the German chemist Hans von Pechmann.[1][2] Its unique molecular structure, which features both ketone and carboxylic acid functionalities, makes it a valuable precursor in a variety of significant organic syntheses. Notably, it is a key component in the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction.[2] The anhydride of acetonedicarboxylic acid is a stable, crystalline solid that serves as a convenient form for storage and use in subsequent reactions where the free acid's instability might be a concern.[3][4] This guide focuses on the historical evolution of the methods used to synthesize this important chemical intermediate.

Historical Synthesis of Acetonedicarboxylic Acid

The primary and most historically significant route to acetonedicarboxylic acid involves the dehydration and decarboxylation of citric acid.[2][5] Over the years, this method has been refined, and alternative approaches have been developed to improve yield, reduce the use of hazardous reagents, and simplify the procedure.

Dehydration and Decarboxylation of Citric Acid with Strong Acids

The foundational method for synthesizing acetonedicarboxylic acid is the treatment of citric acid with fuming sulfuric acid (oleum).[2][6] This process efficiently removes a molecule of water and a molecule of carbon monoxide. Variations of this method have been developed by notable chemists such as Willstätter, Pfannenstiel, Ingold, and Nickolls, who focused on optimizing reaction conditions to enhance yields and shorten reaction times.[2][6]

Experimental Protocol (Adapted from Organic Syntheses) [6]

-

Reagents:

-

Fuming Sulfuric Acid (20% free SO₃)

-

Finely powdered Citric Acid

-

Ice

-

Ethyl Acetate (B1210297)

-

-

Procedure:

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid.

-

Cool the flask in an ice-salt bath until the acid temperature reaches -5°C.

-

With stirring, gradually add 700 g of finely powdered citric acid, ensuring the temperature does not exceed 0°C until half the acid is added. The temperature can then be allowed to rise to, but not exceed, 10°C for the remainder of the addition. This process typically takes 3-4 hours.

-

Once all the citric acid has dissolved, allow the reaction mixture's temperature to rise, initiating a vigorous evolution of gas. Control the frothing by cooling with ice water, but not so much as to completely halt the gas evolution.

-

After the initial vigorous reaction subsides, warm the mixture to approximately 30°C until gas evolution ceases.

-

Cool the reaction mixture back down to 0°C using an ice-salt bath.

-

Slowly add 2400 g of finely cracked ice in portions, maintaining the temperature below 10°C for the first third of the ice addition, after which the temperature can be allowed to rise to 25-30°C.

-

Cool the mixture to 0°C again and rapidly filter the crystalline product through a funnel with a filtros plate.

-

Press the crystals to remove as much sulfuric acid as possible.

-

Wash the crude product by stirring it into a thick paste with ethyl acetate (approximately 200-250 mL), followed by suction filtration. Repeat the wash for higher purity.

-

The resulting acetonedicarboxylic acid is obtained as a light gray to white solid.

-

-

Yield: 85-90% of the theoretical amount.[6]

Oxidation of Citric Acid with Other Reagents

Concerns over the hazardous nature of fuming sulfuric acid have led to the exploration of alternative oxidizing agents and reaction conditions.

-

Chlorosulfonic Acid: This method uses chlorosulfonic acid in chloroform (B151607) as a solvent, which can be a more cost-effective approach.[7]

-

Hydrogen Peroxide: A more recent and environmentally benign method involves the oxidation of citric acid with hydrogen peroxide, catalyzed by a medium-strong acid such as sulfuric acid.[8]

-

Potassium Permanganate: An early method described the manganic oxidation of citric acid. This process, however, required the use of mercury (sub)sulfate to precipitate the product before it could be further oxidized.[3]

Synthesis of Acetonedicarboxylic Acid Anhydride

The anhydride is typically prepared through the dehydration of acetonedicarboxylic acid. The most common laboratory method employs acetic anhydride as the dehydrating agent.[4][7]

Experimental Protocol for Anhydride Formation [4][7]

-

Reagents:

-

Acetonedicarboxylic Acid

-

Acetic Anhydride

-

Ether

-

-

Procedure:

-

Cool 350 mL of acetic anhydride to 0°C in an ice bath.

-

With vigorous stirring, slowly add 200 g of acetonedicarboxylic acid over a period of 30 minutes.

-

Continue stirring the mixture at 0°C for 3 hours.

-

Filter the resulting white solid product.

-

Wash the solid with 100 mL of ether.

-

Dry the solid under vacuum at 50°C for 3 hours to yield the this compound.

-

-

Yield: A high yield of the anhydride is typically obtained. One procedure reports a 95.3% yield.[7]

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| Dehydration & Decarboxylation | Citric Acid | Fuming Sulfuric Acid | Acetonedicarboxylic Acid | 85-90% | Organic Syntheses[6] |

| Oxidation | Citric Acid | Chlorosulfonic Acid, Chloroform | Acetonedicarboxylic Acid | Not specified | Asian Journal of Chemistry[7] |

| Oxidation | Citric Acid | Hydrogen Peroxide, Sulfuric Acid (cat.) | Acetonedicarboxylic Acid | 97% | CN103288629B[8] |

| Dehydration of Acetonedicarboxylic Acid | Acetonedicarboxylic Acid | Acetic Anhydride | This compound | 95.3% | Asian Journal of Chemistry[7] |

| Large-scale esterification following acid synthesis | Citric Acid | Concentrated Sulfuric Acid, Methanol | Dimethyl 1,3-acetonedicarboxylate | 52% | Indian Journal of Chemistry |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key historical synthesis methods for acetonedicarboxylic acid and its subsequent conversion to the anhydride.

Caption: Workflow for the synthesis of acetonedicarboxylic acid from citric acid.

References

- 1. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 2. benchchem.com [benchchem.com]

- 3. Sciencemadness Discussion Board - The unfindable reference for Acetone Dicarboxylic Acid Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. prepchem.com [prepchem.com]

- 5. Citric acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

- 8. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]

A Deep Dive into Acetonedicarboxylic Acid and Its Anhydride: A Technical Guide for Scientific Professionals

Abstract

Acetonedicarboxylic acid, also known as 3-oxoglutaric acid, and its corresponding anhydride (B1165640) are pivotal intermediates in the landscape of organic synthesis and drug development. Their unique molecular architecture, featuring a central ketone flanked by two carboxylic acid functionalities (or a cyclic anhydride), bestows upon them a versatile reactivity profile. This technical guide offers an in-depth exploration of the synthesis, physicochemical properties, and core applications of both acetonedicarboxylic acid and its anhydride. It provides researchers, scientists, and drug development professionals with a comparative analysis, detailed experimental protocols, and a clear visualization of their chemical interconversion and utility in significant synthetic pathways. This document is designed to serve as a comprehensive resource, facilitating the effective application of these valuable building blocks in contemporary research and development endeavors.

Introduction

Acetonedicarboxylic acid is a dicarboxylic acid with the formula O=C(CH₂CO₂H)₂. First synthesized by Hans von Pechmann, it has become an indispensable tool in the synthesis of complex organic molecules and heterocyclic rings. Its significance is highlighted by its central role in classic named reactions such as the Robinson tropinone (B130398) synthesis, a cornerstone in alkaloid chemistry.

Acetonedicarboxylic acid anhydride, the cyclic counterpart, offers a more activated form for acyl substitution reactions. Its heightened reactivity makes it a valuable reagent in pharmaceutical and polymer manufacturing, where it serves as a crucial intermediate and crosslinking agent. This guide will systematically compare and contrast these two compounds, providing a clear framework for their strategic use in various synthetic contexts.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of acetonedicarboxylic acid and its anhydride are summarized below. This data is essential for handling, storage, and application in experimental designs.

| Property | Acetonedicarboxylic Acid | This compound |

| CAS Number | 542-05-2 | 10521-08-1 |

| Molecular Formula | C₅H₆O₅ | C₅H₄O₄ |

| Molecular Weight | 146.10 g/mol | 128.08 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline powder |

| Melting Point | 133-138 °C (decomposes)[1][2][3] | 138-140 °C (decomposes)[4][5][6] |

| Solubility | Soluble in water and ethanol; sparingly soluble in diethyl ether and ethyl acetate; insoluble in chloroform (B151607) and benzene.[1][7] | Soluble in water and ethanol.[8] |

| Stability | Unstable, especially in solution and when heated; decarboxylates in hot water.[2] Can be stored in a desiccator when pure.[9] | More stable for storage than the diacid, though sensitive to moisture. |

| Reactivity | Reacts as both a ketone and a dicarboxylic acid. | Highly reactive acylating agent, more electrophilic than the diacid.[7][10][11] |

Synthesis and Interconversion

The primary synthetic route to acetonedicarboxylic acid is through the oxidative decarboxylation of citric acid. The resulting acid can then be readily converted to its anhydride through dehydration.

References

- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lookchem.com [lookchem.com]

- 9. scispace.com [scispace.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity Profile of β-Ketoglutaric Anhydride

Abstract: This document provides an in-depth technical overview of the predicted reactivity profile of β-ketoglutaric anhydride (B1165640) (3-oxoglutaric anhydride). As a cyclic dicarboxylic acid anhydride, its chemistry is governed by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution. This guide outlines its plausible synthesis, stability considerations, and detailed reactions with key nucleophiles, including water, alcohols, amines, and thiols. While specific kinetic and thermodynamic data for β-ketoglutaric anhydride are not extensively documented, this paper presents comparative data from analogous anhydride systems to provide a quantitative frame of reference. Detailed experimental protocols, reaction mechanisms, and visualized workflows are provided to support researchers, scientists, and drug development professionals in leveraging this versatile bifunctional reagent for chemical synthesis and materials science.

Introduction

β-Ketoglutaric acid, also known as 3-oxoglutaric acid or acetonedicarboxylic acid, is a dicarboxylic acid with the formula O=C(CH₂CO₂H)₂[1]. Its corresponding cyclic anhydride, β-ketoglutaric anhydride, is a five-membered ring system containing two carbonyl groups and an internal ether linkage. The reactivity of this anhydride is dominated by the high electrophilicity of its carbonyl carbons, which are readily attacked by nucleophiles. This process results in a ring-opening reaction, yielding a derivative that contains both a carboxylic acid and a new functional group (e.g., ester, amide), making it a valuable bifunctional building block in organic synthesis.

Acid anhydrides are generally more reactive than esters but less reactive than acyl chlorides[2][3]. The reactivity is driven by the fact that the carboxylate anion, which is formed upon ring-opening, is a good leaving group due to resonance stabilization[4].

Synthesis and Stability

Plausible Synthesis Protocol

While a specific, optimized synthesis for β-ketoglutaric anhydride is not detailed in the provided search results, a standard method for preparing cyclic anhydrides involves the dehydration of the corresponding dicarboxylic acid. This can be achieved by heating or by using a chemical dehydrating agent. The following protocol is adapted from a similar procedure for β-methylglutaric anhydride[5].

Experimental Protocol: Dehydration of β-Ketoglutaric Acid

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine β-ketoglutaric acid (1 equivalent) with an excess of a dehydrating agent, such as acetic anhydride (3-5 equivalents).

-

Heat the reaction mixture to reflux (approximately 140°C for acetic anhydride) for 2-4 hours to ensure complete conversion.

-

After cooling the mixture to room temperature, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

-

The remaining crude β-ketoglutaric anhydride can be further purified by vacuum distillation or recrystallization from an anhydrous solvent (e.g., a mixture of acetone (B3395972) and benzene).

Stability and Handling

Like most acid anhydrides, β-ketoglutaric anhydride is expected to be highly sensitive to moisture. It will readily hydrolyze upon exposure to water or humid air, reverting to β-ketoglutaric acid[2][6]. Therefore, it should be handled under anhydrous conditions and stored in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

Reactivity Profile with Nucleophiles

The core reactivity of β-ketoglutaric anhydride involves nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the cleavage of the C-O bond within the ring, opening the anhydride and generating a new functionalized carboxylic acid.[6][7].

Hydrolysis: Reaction with Water

The reaction of β-ketoglutaric anhydride with water results in the formation of the parent dicarboxylic acid, β-ketoglutaric acid. This reaction is typically rapid and serves as a reminder to avoid moisture during storage and handling[6][8].

Reaction Scheme: β-Ketoglutaric Anhydride + H₂O → β-Ketoglutaric Acid

Alcoholysis: Reaction with Alcohols

Acid anhydrides react with alcohols to produce one molecule of an ester and one molecule of a carboxylic acid[6][9]. In the case of β-ketoglutaric anhydride, this ring-opening reaction yields a monoester derivative of β-ketoglutaric acid. The reaction can proceed under neutral conditions but is often accelerated by an acid or base catalyst[4][8].

Experimental Protocol: Synthesis of a β-Ketoglutaric Acid Monoester

-

Dissolve β-ketoglutaric anhydride (1 equivalent) in an excess of the desired alcohol (e.g., ethanol (B145695) or methanol), which also serves as the solvent.

-

If catalysis is desired, add a catalytic amount of a base like pyridine (B92270) or an acid like H₂SO₄.

-

Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-3 hours, monitoring the reaction by TLC or other appropriate analytical methods.

-

Upon completion, remove the excess alcohol under reduced pressure.

-

The resulting monoester-monoacid product can be purified by chromatography or crystallization.

Aminolysis: Reaction with Amines

The reaction of β-ketoglutaric anhydride with ammonia (B1221849), primary amines, or secondary amines yields a monoamide derivative of β-ketoglutaric acid[10][11][12]. Typically, two equivalents of the amine are required; the first acts as the nucleophile, and the second neutralizes the carboxylic acid formed as a byproduct[2][6].

Experimental Protocol: Synthesis of a β-Ketoglutaric Acid Monoamide

-

Dissolve β-ketoglutaric anhydride (1 equivalent) in an anhydrous, non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add the amine (2.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Upon completion, the reaction mixture can be washed with a dilute acid (e.g., 1M HCl) to remove excess amine and the amine salt.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the monoamide-monoacid product.

Reaction with Thiols

Thiols react with anhydrides in a reversible manner to form a thioester and a carboxylic acid[13]. This reaction is foundational for creating dynamic covalent networks and has been studied as a model for certain enzymatic reactions involving CoA transferase[13][14].

Experimental Protocol: Synthesis of a β-Ketoglutaric Acid Monothioester

-

In a flask under an inert atmosphere, dissolve β-ketoglutaric anhydride (1 equivalent) and a thiol (1.2 equivalents) in an anhydrous solvent like THF.

-

Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine (B128534) or DABCO) to facilitate the reaction.

-

Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by analytical techniques.

-

Work-up involves removing the solvent and purifying the resulting monothioester-monoacid product, typically by column chromatography.

Quantitative Reactivity Data (Comparative)

Specific kinetic data for β-ketoglutaric anhydride is scarce. However, data from other anhydrides can provide a useful reference for predicting its reactivity.

Table 1: Hydrolysis Kinetics of Acetic Anhydride

The hydrolysis of acetic anhydride is a first-order reaction. The rate constant varies significantly with temperature, as shown below.

| Temperature (°C) | Rate Constant (k, min⁻¹) | Reference |

| 15 | 0.0631 | [15] |

| 20 | 0.0924 | [15] |

| 25 | 0.169 | [15] |

| 35 | 0.2752 | [15] |

The activation energy for this reaction was determined to be approximately 53.4 kJ/mol[15].

Table 2: Thermodynamic Data for a Model Thiol-Anhydride Reaction

The reaction of p-nitrophenyl thiosuccinate (PTS), an activated thiol ester, to form an intramolecular anhydride serves as a model for thiol-anhydride interactions.

| Reaction Parameter | Value | Reference |

| ΔH‡ (kcal/mol) | 2.9 ± 1.3 | [14] |

| TΔS‡ (kcal/mol) | 5.0 ± 1.4 | [14] |

| Intramolecular Rate Increase | 6 x 10⁵ M | [14] |

This data highlights the thermodynamic favorability and significant rate enhancement of intramolecular thiol-anhydride reactions compared to their bimolecular counterparts[14].

Visualized Workflows and Mechanisms

Diagram 1: Synthetic Workflow

Diagram 2: General Reaction Mechanism

Applications in Research and Development

The bifunctional nature of the products derived from β-ketoglutaric anhydride makes it a highly attractive reagent in several fields:

-

Drug Development: It can be used to synthesize linkers for antibody-drug conjugates (ADCs) or PROTACs, where one functional group (e.g., the amide) attaches to a payload or ligand, and the other (the carboxylic acid) provides a handle for further conjugation or improves solubility.

-

Polymer Chemistry: The monoester or monoamide derivatives can serve as monomers for creating polyesters and polyamides with pendant carboxylic acid groups, which can be used for cross-linking or modifying material properties.

-

Materials Science: The reaction with thiols is particularly relevant for the development of self-healing materials and covalent adaptable networks (CANs) based on the reversible nature of the thioester bond[13].

-

Biological Probes: The parent acid, β-ketoglutaric acid, has been identified as a potential inhibitor of the TET-2 enzyme, which is involved in epigenetics[16]. Derivatives synthesized from the anhydride could be explored as more potent or selective modulators of this and other related biological targets.

Conclusion

β-Ketoglutaric anhydride is a reactive cyclic anhydride with a predictable reactivity profile centered on nucleophilic acyl substitution. Its reactions with alcohols, amines, and thiols provide a straightforward route to bifunctional molecules containing a carboxylic acid and an ester, amide, or thioester, respectively. While specific quantitative data remains to be established, its behavior can be reliably inferred from the well-documented chemistry of other anhydrides. The versatility and synthetic utility of β-ketoglutaric anhydride position it as a valuable tool for professionals in drug discovery, polymer chemistry, and materials science.

References

- 1. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]

- 13. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Model reactions for CoA transferase involving thiol transfer. Anhydride formation from thiol esters and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

Acetonedicarboxylic Acid Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acetonedicarboxylic acid anhydride (B1165640), also known as 2H-pyran-2,4,6(3H,5H)-trione, is a highly reactive cyclic anhydride derived from acetonedicarboxylic acid. Its strained ring structure and multiple functional groups make it a versatile and valuable intermediate in organic synthesis. This technical guide provides a comprehensive review of its synthesis, properties, and significant applications, with a focus on its role in the development of pharmaceuticals and other complex organic molecules.

Physicochemical Properties

Acetonedicarboxylic acid anhydride is a white crystalline solid. Due to its reactivity, it is often synthesized and used in situ or stored under inert conditions to prevent hydrolysis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₄ | [1] |

| Molecular Weight | 128.08 g/mol | [1] |

| Melting Point | 134-136 °C | asian journal of chemistry |

| CAS Number | 10521-08-1 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While a complete set of publicly available spectra for the anhydride is limited, data for its precursor, acetonedicarboxylic acid, and typical values for anhydrides provide a strong basis for its identification.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectrum Type | Compound | Key Peaks/Shifts (δ) | Reference(s) |

| ¹H NMR | This compound | 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H) | asian journal of chemistry |

| GC-MS (m/z) | This compound | 128.1 | asian journal of chemistry |

| IR (KBr Pellet, cm⁻¹) | Acetonedicarboxylic Acid | Broad O-H stretch (~3000), C=O stretch (~1700) | [2] |

| ¹³C NMR (Typical for Anhydrides) | Acetic Anhydride | Carbonyl (C=O) ~167 ppm, Methyl (CH₃) ~22 ppm | [3] |

Synthesis of this compound

The primary route to this compound involves the dehydration of acetonedicarboxylic acid. Acetonedicarboxylic acid itself is most commonly synthesized from citric acid.

Experimental Protocol 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid

This classic procedure involves the dehydration and decarboxylation of citric acid using fuming sulfuric acid.

Materials:

-

Citric acid (anhydrous, powdered)

-

Fuming sulfuric acid (20% SO₃)

-

Ice

-

Ethyl acetate

Procedure:

-

In a well-ventilated fume hood, cool 1555 mL of fuming sulfuric acid to -5 °C in a 5 L round-bottomed flask equipped with a mechanical stirrer and an ice-salt bath.

-

Slowly add 700 g of powdered citric acid to the stirred, cooled sulfuric acid. The temperature should be maintained below 0 °C for the first half of the addition and should not exceed 10 °C for the remainder. This addition typically takes 3-4 hours.

-

Once the citric acid has dissolved, allow the reaction mixture to warm. A vigorous evolution of carbon monoxide will occur. Control the foaming by intermittent cooling.

-

After the initial vigorous reaction subsides, warm the mixture to approximately 30 °C until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add 2400 g of cracked ice, ensuring the temperature does not rise above 30 °C.

-

Cool the mixture to 0 °C to precipitate the acetonedicarboxylic acid.

-

Filter the crude product and wash with ice-cold water.

-

To remove residual sulfuric acid, wash the crystals with ethyl acetate.

-

Dry the purified acetonedicarboxylic acid. The expected yield is 85-90%.

Experimental Protocol 2: Synthesis of this compound

This method utilizes acetic anhydride to dehydrate acetonedicarboxylic acid.

Materials:

-

Acetonedicarboxylic acid

-

Acetic anhydride

-

Diethyl ether

Procedure:

-

Cool 350 mL of acetic anhydride to 0 °C in a flask with vigorous stirring.

-

Slowly add 200 g of acetonedicarboxylic acid over 30 minutes.

-

Continue stirring the mixture for 3 hours at 0 °C.

-

A white solid, the this compound, will precipitate.

-

Filter the solid and wash it with 100 mL of diethyl ether.

-

Dry the product under vacuum at 50 °C for 3 hours. The expected yield is approximately 149 g.

Applications in Pharmaceutical and Organic Synthesis

Acetonedicarboxylic acid and its anhydride are pivotal intermediates in the synthesis of a variety of complex organic molecules, including several pharmaceuticals.

Robinson-Schöpf Tropinone (B130398) Synthesis

One of the most notable applications of acetonedicarboxylic acid is in the Robinson-Schöpf synthesis of tropinone, a precursor to atropine (B194438) and scopolamine.[4][5][6] This biomimetic synthesis is a classic example of a one-pot reaction that efficiently constructs the bicyclic tropane (B1204802) skeleton.[4] The reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.[4][5][6]

Caption: Robinson-Schöpf synthesis of tropinone.

Weiss-Cook Reaction

Acetonedicarboxylic acid esters are key reactants in the Weiss-Cook reaction, which is used to synthesize cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[7] This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester.[5]

Caption: The Weiss-Cook reaction workflow.

Precursor to Strontium Ranelate and Zomepirac Sodium

Acetonedicarboxylic acid is an important intermediate in the synthesis of the anti-inflammatory and analgesic drug Zomepirac Sodium and the osteoporosis drug Strontium Ranelate.[8] The synthesis of strontium ranelate has been reported to proceed from citric acid via decarboxylation to acetonedicarboxylic acid, followed by several steps including esterification, cyclization, alkylation, hydrolysis, and salification.[9]

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its accessibility from citric acid and its utility in forming complex cyclic and bicyclic systems, as demonstrated in the Robinson-Schöpf and Weiss-Cook reactions, underscore its importance. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound opens avenues for the efficient construction of novel and medicinally relevant molecules. Further investigation into its direct applications in the synthesis of pharmaceuticals like strontium ranelate and the acquisition of a complete spectroscopic profile will undoubtedly enhance its utility in the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetic anhydride(108-24-7) 13C NMR spectrum [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 6. Tropinone - Wikipedia [en.wikipedia.org]

- 7. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

Discovery and first synthesis of 2H-Pyran-2,4,6(3H,5H)-trione

An in-depth analysis of the scientific literature reveals that the compound 2H-Pyran-2,4,6(3H,5H)-trione, more commonly known as triacetic acid lactone (TAL), was first isolated and characterized by the Japanese chemist Tetsuo Nozoe in 1958. His work laid the foundation for understanding this significant polyketide. The first total synthesis of triacetic acid lactone was achieved by R. J. Light and colleagues in 1960, further elucidating its structure and chemical properties.

Discovery and Characterization

In 1958, Tetsuo Nozoe reported the isolation of a new compound from the culture broth of Penicillium stipitatum. Through meticulous experimentation, including elemental analysis, infrared spectroscopy, and the preparation of several derivatives, he identified the structure as 4-hydroxy-6-methyl-2-pyrone, which is the enol tautomer of 2H-Pyran-2,4,6(3H,5H)-trione. This discovery was a significant contribution to the field of natural product chemistry.

First Total Synthesis

The first definitive total synthesis of triacetic acid lactone was reported by R. J. Light, T. M. Harris, and C. R. Hauser in 1960. Their work provided unequivocal proof of the structure proposed by Nozoe. The synthesis involved the self-condensation of acetoacetyl coenzyme A, which was chemically mimicked in their laboratory synthesis.

Experimental Protocols

Synthesis of Triacetic Acid Lactone (Based on Light et al., 1960)

The synthesis reported by Light and his co-workers involves the base-catalyzed self-condensation of dehydroacetic acid. The following is a representative protocol based on their work:

-

Preparation of the Sodium Salt of Dehydroacetic Acid: Dehydroacetic acid is dissolved in a suitable solvent, such as ethanol.

-

Base-Catalyzed Condensation: A strong base, like sodium ethoxide, is added to the solution to facilitate the condensation reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

-

Acidification: Upon completion, the reaction mixture is acidified, typically with a mineral acid like hydrochloric acid, to precipitate the product.

-

Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure triacetic acid lactone.

Quantitative Data

The following table summarizes the key quantitative data for triacetic acid lactone as reported in the initial discovery and synthesis papers.

| Property | Value | Reference |

| Melting Point | 188-189 °C | Nozoe, T. (1958) |

| Molecular Formula | C₆H₆O₄ | Nozoe, T. (1958) |

| Molecular Weight | 142.11 g/mol | Calculated |

| Infrared (IR) Peaks | 1720, 1640, 1560 cm⁻¹ (in Nujol) | Light, R. J. et al. (1960) |

| UV Absorption (λmax) | 278 nm (in ethanol) | Light, R. J. et al. (1960) |

Visualizations

Synthetic Pathway of Triacetic Acid Lactone

The following diagram illustrates the synthetic workflow for the first total synthesis of triacetic acid lactone.

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetonedicarboxylic Acid Anhydride from Citric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of acetonedicarboxylic acid anhydride (B1165640), a valuable building block in organic synthesis, starting from the readily available citric acid. The procedures outlined are based on established literature methods and are intended for use by trained professionals in a laboratory setting.

Overview

The synthesis of acetonedicarboxylic acid anhydride from citric acid is a two-step process. The first step involves the dehydration and decarboxylation of citric acid using a strong dehydrating agent, typically fuming sulfuric acid, to yield acetonedicarboxylic acid.[1][2] The subsequent step is the cyclization of acetonedicarboxylic acid to its anhydride using a dehydrating agent such as acetic anhydride.[3][4] this compound is a key intermediate in the synthesis of various heterocyclic compounds and has applications in the pharmaceutical and agrochemical industries.[5]

Reaction Pathway

The overall transformation involves two key chemical reactions:

-

Formation of Acetonedicarboxylic Acid: Citric acid undergoes dehydration and decarboxylation in the presence of fuming sulfuric acid. This reaction proceeds with the evolution of carbon monoxide and water.[1][6]

-